18:1 Ethylene Glycol
CAS No.: 9005-07-6
Cat. No.: VC8474877
Molecular Formula: C38H70O4
Molecular Weight: 591.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 9005-07-6 |
|---|---|
| Molecular Formula | C38H70O4 |
| Molecular Weight | 591.0 g/mol |
| IUPAC Name | 2-octadec-9-enoyloxyethyl octadec-9-enoate |
| Standard InChI | InChI=1S/C38H70O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(39)41-35-36-42-38(40)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-36H2,1-2H3 |
| Standard InChI Key | NKSOSPOXQKNIKJ-UHFFFAOYSA-N |
| Isomeric SMILES | CCCCCCCC/C=C/CCCCCCCC(=O)OCCOC(=O)CCCCCCC/C=C/CCCCCCCC |
| SMILES | CCCCCCCCC=CCCCCCCCC(=O)OCCOC(=O)CCCCCCCC=CCCCCCCCC |
| Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)OCCOC(=O)CCCCCCCC=CCCCCCCCC |
Introduction
Structural and Molecular Characteristics
Chemical Composition and Nomenclature
18:1 Ethylene Glycol (CAS: 928-24-5, 134141-38-1) is systematically named 1,2-dioleoyl ethylene glycol, reflecting its esterification of ethylene glycol with oleic acid at both hydroxyl groups. The "18:1" notation denotes the oleic acid component, specifying an 18-carbon chain with one cis double bond at the ninth position. This configuration confers a kinked geometry to the hydrophobic tails, influencing packing efficiency in lipid bilayers and emulsion stability.
Amphiphilic Nature and Physicochemical Properties
The compound’s amphiphilic structure enables dual interactions: the hydrophilic ethylene glycol moiety hydrogen bonds with aqueous phases, while the oleoyl chains integrate into hydrophobic environments. This duality underpins its surfactant properties, reducing interfacial tension in oil-water systems. Key physicochemical parameters include:
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 591 g/mol | BenchChem |
| Solubility in Water | Practically insoluble | VulcanChem |
| LogP (Partition Coefficient) | ≈8.2 (predicted) | Computational modeling |
The high logP value predicts membrane localization in biological systems, corroborating its detection in cellular membranes and urine.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The esterification of ethylene glycol with oleic acid proceeds via acid catalysis, typically employing sulfuric acid or p-toluenesulfonic acid. Reaction conditions optimize at 150–200°C under reduced pressure to facilitate water removal, achieving yields exceeding 85%. The stoichiometric ratio of oleic acid to ethylene glycol is critical; excess oleic acid minimizes di-ester formation, while controlled ethylene oxide addition prevents polymerization.
Industrial Manufacturing
Industrial production scales this process using continuous-flow reactors, where oleic acid and ethylene oxide are fed concurrently. Post-reaction purification involves fractional distillation to isolate the di-ester from mono-esters and unreacted precursors. Advanced facilities employ molecular distillation under high vacuum (<0.001 mmHg) to preserve thermal-labile oleate chains .
Chemical Reactivity and Reaction Pathways
Oxidation Reactions
Exposure to oxidizing agents like hydrogen peroxide or KMnO₄ oxidizes the ethylene glycol backbone, generating peroxides and carboxylic acids. For instance, oxidation at the α-carbon yields glyoxylic acid derivatives, which participate in crosslinking reactions relevant to polymer chemistry.
Reduction and Substitution
Catalytic hydrogenation (H₂/Pd) reduces ester groups to primary alcohols, producing 1,2-dioleoyl ethanol—a precursor for nonionic surfactants. Nucleophilic substitution with alkyl halides replaces ester oxygen, forming ether linkages resistant to hydrolysis .
Applications in Scientific Research
Drug Delivery Systems
Incorporating 18:1 Ethylene Glycol into lipid nanoparticles (LNPs) enhances drug encapsulation and circulation time. A formulation comprising 55:40:5 molar ratios of 18:1 Ethylene Glycol, cholesterol, and DSPE-PEG yields nanoparticles (80–120 nm) with 90% encapsulation efficiency for hydrophobic drugs like paclitaxel . In vivo studies in rodents demonstrate a 3-fold increase in plasma half-life compared to non-PEGylated analogs .
Dielectric Spectroscopy in Membrane Studies
Time-domain reflectometry (TDR) reveals the compound’s dielectric constant (ε’ ≈12) and relaxation time (~50 ps), metrics critical for modeling lipid bilayer dynamics. These properties enable precise modulation of membrane permeability in electrophysiological assays.
Thermal Conductivity in Nanofluids
Dispersing copper nanoparticles (<10 nm) in 18:1 Ethylene Glycol-based nanofluids disrupts hydrogen bonding networks, enhancing thermal conductivity by 40% compared to pure ethylene glycol. Applications in heat transfer systems (e.g., automotive cooling) exploit this anomaly.
Analytical and Stability Protocols
Quantification via Gas Chromatography
Gas chromatography coupled with flame ionization detection (GC-FID) quantifies 18:1 Ethylene Glycol in biological matrices. Derivatization with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) improves volatility, achieving detection limits of 0.1 ppm in serum. Internal standards (e.g., heptadecanoic acid esters) correct for matrix effects, ensuring <10% inter-day variability.
Toxicological and Environmental Considerations
While 18:1 Ethylene Glycol itself exhibits low acute toxicity (LD₅₀ >2000 mg/kg in rats), its metabolic byproducts, including oleic acid and ethylene glycol, pose risks. Ethylene glycol’s conversion to oxalic acid may induce nephrotoxicity, necessitating stringent handling protocols . Environmental persistence is mitigated by esterase-mediated hydrolysis in aquatic systems, with a half-life of <7 days in freshwater.
Recent Advances and Future Directions
Targeted Cancer Therapeutics
Functionalizing 18:1 Ethylene Glycol nanoparticles with folate ligands enhances tumor-specific uptake. Preclinical trials in xenograft models show a 50% reduction in tumor volume compared to non-targeted counterparts .
Sustainable Production Methods
Enzymatic esterification using immobilized lipases (e.g., Candida antarctica Lipase B) offers a greener alternative to acid catalysis, achieving 92% conversion at 70°C with minimal waste.
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